C-5 Methoxy vs. C-3 Methoxy Positional Isomer: >100-Fold Differential in Cell Growth Inhibition Potency
In the Liou et al. (2002) systematic SAR study of 14 benzophenone analogues, the methoxy position on the B-ring was identified as a critical determinant of growth inhibitory activity. The C-5 methoxy-containing analogue (compound 7, which bears the identical 2-NH₂-5-OCH₃ substitution pattern to the target compound on its B-ring) was among the two most potent lead compounds. In contrast, analogue 8, which shifts the methoxy to the C-3 position while retaining the 2-NH₂ group, was '100-fold less potent than compounds 6 and 7 and 10-fold less potent than compound 2,' representing a complete or near-complete loss of activity across 10 human cancer cell lines [1]. The SAR conclusion explicitly states: 'a methoxy substituent at the C-4 or C-5 position is important for growth inhibition' and 'a methoxy group located at either the C-4 or C-5 position resulted in compounds with similar potencies' [1]. Thus, procurement of a 2-amino-3-methoxy isomer would yield a biologically inactive scaffold, whereas the C-5 methoxy (target compound) preserves the topology required for potent activity.
| Evidence Dimension | In vitro cell growth inhibition (IC₅₀) across panel of 10 human cancer cell lines |
|---|---|
| Target Compound Data | Compound 7 (2-NH₂-5-OCH₃ benzophenone core; lead compound): 50- to 100-fold lower IC₅₀ than combretastatin A-4 against Colo 205, NUGC3, HA22T cells; similar or greater potency than combretastatin A-4 against DLD-1, HR, MCF-7, DU145, HONE-1, MES-SA/DX5 [1] |
| Comparator Or Baseline | Compound 8 (2-NH₂-3-OCH₃ isomer): 100-fold less potent than compound 7; 10-fold less potent than compound 2 (2-OH-5-OCH₃); minimal G2/M arrest; poor tubulin polymerization inhibition [1] |
| Quantified Difference | >100-fold reduction in potency when methoxy is shifted from C-5 to C-3 position |
| Conditions | MTS assay; 3-day incubation; panel included Colo 205, NUGC3, HA22T, DLD-1, HR, MCF-7, DU145, HONE-1, MES-SA/DX5, and multi-drug resistant MES-SA/DX5 cell lines [1] |
Why This Matters
This provides direct positional SAR evidence that a C-3 methoxy isomer is biologically unfit, making the C-5 methoxy substitution pattern of the target compound a non-negotiable structural requirement for anyone pursuing antimitotic drug discovery within this chemotype.
- [1] Liou JP, Chang CW, Song JS, Yang YN, Yeh CF, Tseng HY, Lo YK, Chang YL, Chang CM, Hsieh HP. Synthesis and structure–activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. J Med Chem. 2002 Jun 6;45(12):2556–62. doi:10.1021/jm010365+. PMID: 12036364. View Source
